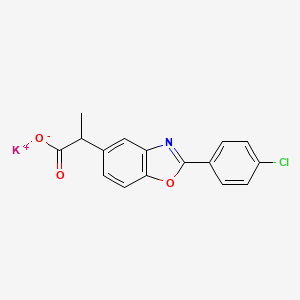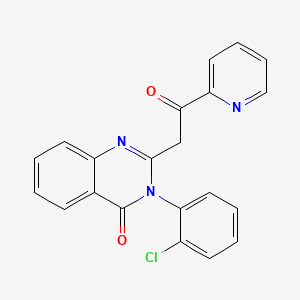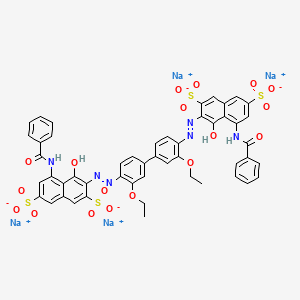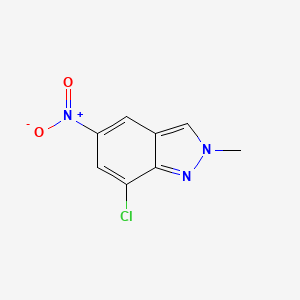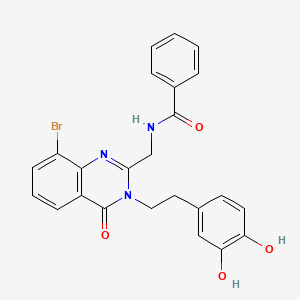
Benzamide, N-((8-bromo-3-(2-(3,4-dihydroxyphenyl)ethyl)-4-oxo-3,4-dihydro-2-quinazolinyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-((8-bromo-3-(2-(3,4-dihydroxyphenyl)ethyl)-4-oxo-3,4-dihydro-2-quinazolinyl)methyl)- is a complex organic compound with a unique structure that includes a bromine atom, a quinazolinone core, and a dihydroxyphenyl ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((8-bromo-3-(2-(3,4-dihydroxyphenyl)ethyl)-4-oxo-3,4-dihydro-2-quinazolinyl)methyl)- typically involves multiple steps. One common approach includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Bromination: The quinazolinone core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the Dihydroxyphenyl Ethyl Group: This step involves the reaction of the brominated quinazolinone with a dihydroxyphenyl ethyl derivative under basic conditions.
Formation of the Benzamide: Finally, the benzamide moiety is introduced through an amidation reaction using an appropriate amine and coupling agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-((8-bromo-3-(2-(3,4-dihydroxyphenyl)ethyl)-4-oxo-3,4-dihydro-2-quinazolinyl)methyl)- can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazoline derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzamide, N-((8-bromo-3-(2-(3,4-dihydroxyphenyl)ethyl)-4-oxo-3,4-dihydro-2-quinazolinyl)methyl)- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of Benzamide, N-((8-bromo-3-(2-(3,4-dihydroxyphenyl)ethyl)-4-oxo-3,4-dihydro-2-quinazolinyl)methyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases or proteases, which play crucial roles in cellular signaling and regulation.
Pathways Involved: It may interfere with pathways involved in cell cycle regulation, apoptosis, and DNA repair, leading to its potential anti-cancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone Derivatives: Compounds with a similar quinazolinone core but different substituents.
Benzamide Derivatives: Compounds with a benzamide moiety but different core structures.
Uniqueness
Benzamide, N-((8-bromo-3-(2-(3,4-dihydroxyphenyl)ethyl)-4-oxo-3,4-dihydro-2-quinazolinyl)methyl)- is unique due to its combination of a brominated quinazolinone core and a dihydroxyphenyl ethyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
68501-56-4 |
|---|---|
Fórmula molecular |
C24H20BrN3O4 |
Peso molecular |
494.3 g/mol |
Nombre IUPAC |
N-[[8-bromo-3-[2-(3,4-dihydroxyphenyl)ethyl]-4-oxoquinazolin-2-yl]methyl]benzamide |
InChI |
InChI=1S/C24H20BrN3O4/c25-18-8-4-7-17-22(18)27-21(14-26-23(31)16-5-2-1-3-6-16)28(24(17)32)12-11-15-9-10-19(29)20(30)13-15/h1-10,13,29-30H,11-12,14H2,(H,26,31) |
Clave InChI |
GNRPHOUVINMUQL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NCC2=NC3=C(C=CC=C3Br)C(=O)N2CCC4=CC(=C(C=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






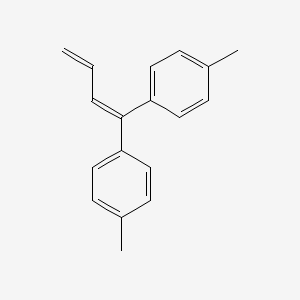
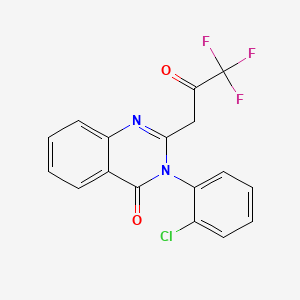

![[1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-7-yl)propyl]azaniumchloride](/img/structure/B13771748.png)
